molecular formula C73H109N23O18S B573524 Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans CAS No. 163265-38-1

Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans

Cat. No.: B573524
CAS No.: 163265-38-1
M. Wt: 1628.878
InChI Key: AJDKLTODLUQZKG-MYCAOZRRSA-N
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Description

Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans: is a synthetic peptide used as a fluorescence resonance energy transfer (FRET) substrate. It is specifically designed for the development of fluorescence-based assays, particularly for the detection and study of protease activity. This compound is cleaved at the alanine-serine bond, which liberates the C-terminal peptide-EDANS fragment from the proximity quenching effect of the DABCYL group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Chemical Reactions Analysis

Types of Reactions: Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for specific proteases, which cleave the peptide at the alanine-serine bond.

Common Reagents and Conditions:

    Proteases: Enzymes such as human cytomegalovirus proteinase are commonly used to cleave the peptide.

    Buffers: Phosphate-buffered saline (PBS) or other suitable buffers maintain the pH and ionic strength required for optimal enzyme activity.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Fluorescence-Based Assays: Used in the development of assays to study protease activity and inhibition.

Biology:

    Protease Activity Studies: Helps in understanding the role of proteases in various biological processes.

Medicine:

    Drug Development: Assists in the screening of potential protease inhibitors for therapeutic applications.

Industry:

Mechanism of Action

Mechanism: Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans functions as a FRET substrate. The DABCYL group quenches the fluorescence of the EDANS group when in close proximity. Upon cleavage by a specific protease at the alanine-serine bond, the EDANS fragment is released, resulting in an increase in fluorescence. This change in fluorescence is used to measure protease activity.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

Dabcyl-arg-gly-val-val-asn-ala-ser-ser-arg-leu-ala-edans is a synthetic peptide substrate extensively utilized in biochemical assays, particularly for studying protease activity. This compound features a unique sequence of amino acids and incorporates fluorogenic tags, which allow for the monitoring of enzyme kinetics through fluorescence resonance energy transfer (FRET). The biological activity of this compound is primarily linked to its role as a substrate for various proteases, making it significant in both research and clinical applications.

Chemical Structure and Properties

The compound consists of the following components:

  • Fluorophore: EDANS (5-(2-aminoethyl)aminonaphthalene-1-sulfonic acid)
  • Quencher: Dabcyl (4-(dimethylaminophenylazo)benzoyl)
  • Amino Acid Sequence: Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala

The molecular formula is C73H109N23O18SC_{73}H_{109}N_{23}O_{18}S with a molecular weight of approximately 1628.6 g/mol. The presence of Dabcyl and EDANS allows for the measurement of protease activity by detecting changes in fluorescence upon cleavage of the peptide bond between specific amino acids in the sequence, particularly at the alanine-serine bond .

The biological activity is characterized by the cleavage of the peptide bond by specific proteases. Upon cleavage, the EDANS moiety is released from Dabcyl, resulting in an increase in fluorescence intensity. This change can be quantitatively measured using spectrofluorimetry, enabling real-time analysis of protease activity. The ability to monitor these reactions makes it a valuable tool for studying enzyme kinetics and specificity .

Applications in Research

This compound has been employed in various studies, particularly in cancer research and tissue remodeling due to its interaction with matrix metalloproteinases (MMPs). The compound has been shown to effectively measure MMP activity, which is crucial for understanding tumor progression and metastasis .

Case Study: MMP Activity Measurement

In a study assessing MMP activity, researchers utilized this compound as a substrate to evaluate the efficiency of different MMP inhibitors. The kinetic parameters derived from these experiments provided insights into enzyme-substrate interactions, including Michaelis constant (KmK_m) and turnover number (kcatk_{cat}). Such data are essential for developing therapeutic strategies targeting MMPs in cancer treatment .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameUnique Features
Dabcyl-Leu-Ala-Arg-Val-Glu-EDANSDifferent amino acid sequence; targets different proteases.
Abz-Thr-Val-Leu-Glu-Arg-Ser-K(dnp)Utilizes different fluorophore; designed for MMPs.
Abz-Gly-Ile-Val-Arg-Ala-K(dnp)Employs Abz; targets distinct enzymatic pathways.
Dabcyl-CMV Protease SubstrateSpecifically tailored for cytomegalovirus protease activity.

This table illustrates that while there are other fluorogenic substrates available, this compound stands out due to its specific sequence and dual functionality as both a quencher and fluorophore .

Properties

IUPAC Name

5-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]pentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]ethylamino]naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H109N23O18S/c1-38(2)33-52(66(106)84-41(7)61(101)80-32-31-79-49-17-11-16-48-47(49)15-12-20-56(48)115(112,113)114)88-65(105)51(19-14-30-82-73(77)78)87-68(108)55(37-98)91-69(109)54(36-97)90-62(102)42(8)85-67(107)53(34-57(74)99)89-70(110)60(40(5)6)93-71(111)59(39(3)4)92-58(100)35-83-64(104)50(18-13-29-81-72(75)76)86-63(103)43-21-23-44(24-22-43)94-95-45-25-27-46(28-26-45)96(9)10/h11-12,15-17,20-28,38-42,50-55,59-60,79,97-98H,13-14,18-19,29-37H2,1-10H3,(H2,74,99)(H,80,101)(H,83,104)(H,84,106)(H,85,107)(H,86,103)(H,87,108)(H,88,105)(H,89,110)(H,90,102)(H,91,109)(H,92,100)(H,93,111)(H4,75,76,81)(H4,77,78,82)(H,112,113,114)/t41-,42-,50-,51-,52-,53-,54-,55-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDKLTODLUQZKG-MYCAOZRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H109N23O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043879
Record name N2-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1628.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163265-38-1
Record name N2-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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